8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane
Description
8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is a spirocyclic compound featuring a unique bicyclo[2.6]nonane scaffold with oxygen (oxa) and nitrogen (aza) heteroatoms. The spiro[2.6]nonane system comprises two fused rings (one 6-membered and one 3-membered), creating a rigid three-dimensional structure. The but-3-ynyl substituent at position 8 introduces a terminal alkyne group, which may enhance reactivity or modulate pharmacological properties.
Properties
IUPAC Name |
8-but-3-ynyl-5-oxa-8-azaspiro[2.6]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMMNHPDYUHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCOCC2(C1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851143-13-9 | |
| Record name | 8-(but-3-yn-1-yl)-5-oxa-8-azaspiro[2.6]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a butynyl group with an oxazaspiro compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the butynyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can occur, where the butynyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Halides, amines, solvents like dichloromethane, room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated carbon chains.
Substitution: Substituted derivatives with various functional groups replacing the butynyl group.
Scientific Research Applications
8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the study of spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Azaspiro[2.6]nonane (CAS: 186418-15-5)
- Structure: Shares the spiro[2.6]nonane core but lacks the oxa (oxygen) group and butynyl substituent.
2-Oxa-7-azaspiro[3.5]nonane
2,8-Dioxabicyclo[3.3.1]nonane Derivatives
- Structure : Bicyclic system with two oxygen atoms; lacks nitrogen.
- Key Difference : Demonstrated potent hLDHA inhibitory activity (IC₅₀ = 3.6–50 µM), suggesting that oxygen positioning critically impacts enzyme interaction .
Substituent Variations
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane
- Structure : Contains a benzodioxole moiety attached to the spiro framework.
- Key Difference : The bulky aromatic substituent may sterically hinder receptor binding compared to the linear butynyl group .
Pharmacological Activities of Structural Analogs
Key Insights :
- Enzyme Inhibition : Oxygen-rich scaffolds (e.g., dioxabicyclo systems) show stronger enzyme inhibition, likely due to hydrogen bonding with active sites .
- Antimicrobial Activity : Diaza-dioxo systems exhibit broad-spectrum effects, suggesting that nitrogen and oxygen synergize in disrupting bacterial membranes .
- Receptor Modulation: Flexibility in spiro systems (e.g., 2,7-diazaspiro[3.5]nonane) enhances subtype selectivity for receptors like S1R .
Physicochemical Properties
Biological Activity
8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is a spirocyclic compound characterized by its unique structure, which includes both an oxaza and a spiro moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting synthesis methods, mechanisms of action, and relevant research findings.
The synthesis of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane typically involves the reaction of a butynyl group with an oxazaspiro compound under specific conditions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon. The molecular formula is with a molecular weight of 179.26 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| CAS Number | 1851143-13-9 |
The biological activity of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is believed to arise from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity or influence cellular processes, potentially leading to various therapeutic effects .
Biological Activity
Research indicates that 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane exhibits significant biological activity:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations .
Anticancer Properties
There is emerging evidence suggesting that 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of spiro compounds, including 8-but-3-ynyl derivatives, showing a notable reduction in bacterial growth at concentrations as low as 50 µM against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Study : In another study focusing on human breast cancer cell lines (MCF7), treatment with varying concentrations of 8-but-3-ynyl compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 8-but-2-ynyl derivatives, 8-but-3-ynyl exhibits distinct biological profiles due to its unique spirocyclic structure. This uniqueness contributes to its potential as a lead compound in drug development.
| Compound | Biological Activity |
|---|---|
| 8-but-3-yne derivatives | Significant antimicrobial and anticancer properties |
| 8-but-2-yne derivatives | Moderate antimicrobial activity; less potent against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
